(4-Benzylpiperazin-1-yl)[1-(benzylsulfonyl)piperidin-4-yl]methanone
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Overview
Description
1-BENZYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a piperazine ring, a benzyl group, and a phenylmethanesulfonylpiperidine moiety, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1-BENZYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE involves multiple steps, including the formation of the piperazine ring and the introduction of the benzyl and phenylmethanesulfonylpiperidine groups. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-BENZYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and phenylmethanesulfonyl groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include bases, acids, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-BENZYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-BENZYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-BENZYL-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE can be compared with other piperazine derivatives, such as:
1-BENZYL-4-METHANESULFONYL-PIPERAZINE: This compound has a similar structure but lacks the phenylmethanesulfonylpiperidine moiety.
1-BENZYL-4-(PHENYLSULFONYL)PIPERAZINE: This compound has a phenylsulfonyl group instead of the phenylmethanesulfonylpiperidine group.
Properties
Molecular Formula |
C24H31N3O3S |
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Molecular Weight |
441.6 g/mol |
IUPAC Name |
(4-benzylpiperazin-1-yl)-(1-benzylsulfonylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C24H31N3O3S/c28-24(26-17-15-25(16-18-26)19-21-7-3-1-4-8-21)23-11-13-27(14-12-23)31(29,30)20-22-9-5-2-6-10-22/h1-10,23H,11-20H2 |
InChI Key |
MUDFCKCJJSZOPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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